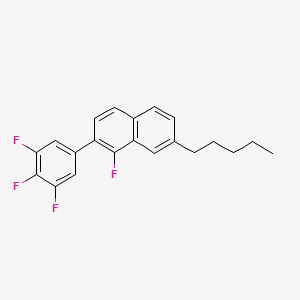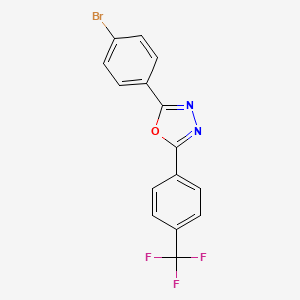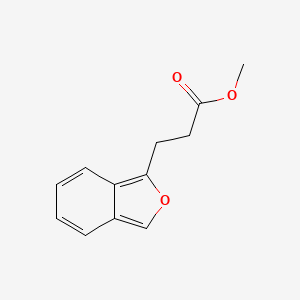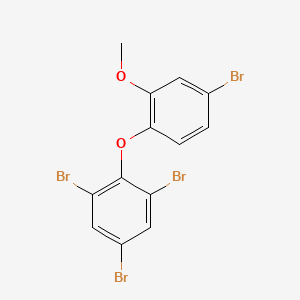silane CAS No. 823805-80-7](/img/structure/B14213431.png)
[(6-Azidohexa-1,3-dien-2-yl)oxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Azidohexa-1,3-dien-2-yl)oxysilane is a chemical compound known for its unique structure and reactivity. It features an azido group, a hexa-1,3-dien-2-yl moiety, and a trimethylsilane group. This combination of functional groups makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
The synthesis of (6-Azidohexa-1,3-dien-2-yl)oxysilane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hexa-1,3-dien-2-yl moiety: This can be achieved through a series of reactions involving the appropriate starting materials and catalysts.
Introduction of the azido group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide or other azide sources.
Attachment of the trimethylsilane group: This step often involves the use of trimethylsilyl chloride in the presence of a base to form the final compound.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
Análisis De Reacciones Químicas
(6-Azidohexa-1,3-dien-2-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: Reduction of the azido group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Cycloaddition: The diene moiety can undergo cycloaddition reactions, such as Diels-Alder reactions, to form cyclic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(6-Azidohexa-1,3-dien-2-yl)oxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in bioconjugation reactions, where it is attached to biomolecules for labeling or modification purposes.
Medicine: Research into potential pharmaceutical applications includes its use in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (6-Azidohexa-1,3-dien-2-yl)oxysilane involves its reactivity with various molecular targets. The azido group is particularly reactive and can participate in click chemistry reactions, forming stable triazole linkages. The diene moiety allows for cycloaddition reactions, while the trimethylsilane group provides stability and can be used as a protective group in synthesis.
Comparación Con Compuestos Similares
(6-Azidohexa-1,3-dien-2-yl)oxysilane can be compared to other azido and silane compounds:
Azido compounds: Similar compounds include azidomethyltrimethylsilane and azidoethyltrimethylsilane. These compounds share the reactive azido group but differ in their alkyl chains and overall reactivity.
Silane compounds: Compounds like trimethylsilyl chloride and trimethylsilyl azide are similar in that they contain the trimethylsilane group. their reactivity and applications differ due to the absence of the diene moiety.
The uniqueness of (6-Azidohexa-1,3-dien-2-yl)oxysilane lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Propiedades
Número CAS |
823805-80-7 |
|---|---|
Fórmula molecular |
C9H17N3OSi |
Peso molecular |
211.34 g/mol |
Nombre IUPAC |
6-azidohexa-1,3-dien-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C9H17N3OSi/c1-9(13-14(2,3)4)7-5-6-8-11-12-10/h5,7H,1,6,8H2,2-4H3 |
Clave InChI |
MPHYJEDWRIEHRI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(=C)C=CCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-4-hydroxybenzamide](/img/structure/B14213349.png)
![1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14213357.png)


![1-{2-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]phenyl}ethan-1-one](/img/structure/B14213386.png)



![3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]-](/img/structure/B14213414.png)

![Glycylglycyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14213434.png)
![Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]-](/img/structure/B14213445.png)
![Benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl-](/img/structure/B14213453.png)

